7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The resulting 7-oxanorbornane derivatives can then be further functionalized to introduce the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include furans, dienophiles, and sulfonyl chloride sources.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The bicyclic structure can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively. Elimination reactions may require strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions typically yield sulfonamide, sulfonate ester, or sulfonothioate derivatives. Oxidation and reduction reactions can lead to the formation of various oxidized or reduced bicyclic compounds.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to study the effects of bicyclic ethers on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: The parent compound of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride, which lacks the methanesulfonyl chloride group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties.
2-Azabicyclo[2.2.1]heptane: A bicyclic compound with a nitrogen atom in the ring, which has different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. The bicyclic structure also provides rigidity and stability, making it a valuable building block in synthetic chemistry.
Biological Activity
7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological targets. The sulfonyl chloride functional group enhances its electrophilic properties, making it a potential inhibitor of various enzymes.
The compound has been identified as an inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the release of arachidonic acid from membrane phospholipids. This process is crucial for the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes, which play significant roles in inflammatory responses . By inhibiting cPLA2, this compound may reduce inflammation and provide therapeutic benefits in conditions such as asthma and arthritis .
Inhibition of Phospholipase Enzymes
Research indicates that compounds similar to this compound can effectively inhibit cPLA2 activity, which is linked to various inflammatory diseases. For instance, studies have shown that these inhibitors can reduce the production of inflammatory mediators, suggesting their utility in treating inflammatory disorders .
Selective Estrogen Receptor Downregulation
Recent studies have explored the potential of related sulfonamide derivatives as selective estrogen receptor downregulators (SERDs). These compounds have demonstrated significant activity against breast cancer cell lines, indicating that modifications to the alkyl chain length can enhance biological activity. For example, certain derivatives exhibited IC50 values as low as 0.77 μM against MCF-7 breast cancer cells, highlighting their potential as therapeutic agents for hormone-resistant cancers .
Table: Summary of Biological Activities
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEBSNPFKJDLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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